molecular formula C20H21N3O4 B5729780 N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

カタログ番号 B5729780
分子量: 367.4 g/mol
InChIキー: OWKNZWRCPIBZFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as SR-9011, is a synthetic compound that belongs to the family of REV-ERB agonists. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and neurological disorders.

作用機序

N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide exerts its pharmacological effects by binding to and activating the REV-ERB receptors, which are nuclear receptors that play a critical role in regulating circadian rhythm and metabolism. Activation of the REV-ERB receptors by this compound leads to the modulation of various genes involved in glucose and lipid metabolism, inflammation, and circadian rhythm regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound can regulate circadian rhythm and improve glucose and lipid metabolism in animal models. Additionally, this compound has shown potential therapeutic applications in cancer and neurological disorders. However, more research is needed to understand the exact biochemical and physiological effects of this compound.

実験室実験の利点と制限

One of the significant advantages of N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and neurological disorders. Additionally, this compound has shown promising results in preclinical studies, demonstrating its safety and efficacy. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability for lab experiments.

将来の方向性

There are several future directions for N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide research. One of the significant areas of research is the development of more efficient and cost-effective synthesis methods to increase the availability of this compound for lab experiments. Additionally, more research is needed to understand the exact biochemical and physiological effects of this compound and its potential therapeutic applications in various diseases. Furthermore, more studies are needed to evaluate the safety and efficacy of this compound in clinical trials.

合成法

The synthesis of N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves a multi-step process that includes the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate to form an intermediate compound. This intermediate is then reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to obtain this compound. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

科学的研究の応用

N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has shown promising results in various preclinical studies, demonstrating its potential therapeutic applications in several diseases. One of the significant areas of research for this compound is metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia. Studies have shown that this compound can regulate circadian rhythm and improve glucose and lipid metabolism in animal models.
Another area of research for this compound is cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by regulating the expression of various genes involved in cell cycle progression and apoptosis. Additionally, this compound has shown potential therapeutic applications in neurological disorders, including Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

N-ethyl-3-methoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-4-23(20(24)15-6-5-7-17(12-15)26-3)13-18-21-19(22-27-18)14-8-10-16(25-2)11-9-14/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKNZWRCPIBZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。